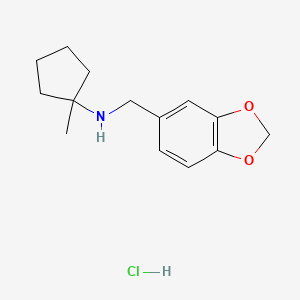

N-(2H-1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine hydrochloride

Description

N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine hydrochloride is a synthetic organic compound characterized by a benzodioxole moiety linked via a methylene group to a 1-methylcyclopentylamine scaffold, with a hydrochloride salt enhancing its solubility.

Structural elucidation of this compound has been facilitated by crystallographic techniques, such as X-ray diffraction, where programs like SHELXL are employed for refinement . Molecular visualization tools, including ORTEP for Windows, aid in illustrating anisotropic displacement parameters and molecular geometry .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-14(6-2-3-7-14)15-9-11-4-5-12-13(8-11)17-10-16-12;/h4-5,8,15H,2-3,6-7,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTLLIJLBXMTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)NCC2=CC3=C(C=C2)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine hydrochloride typically involves the following key steps:

Step 1: Formation of the amine intermediate

The 1-methylcyclopentan-1-amine core is prepared or procured as a starting amine substrate. This can be synthesized via reductive amination or amination of the corresponding cyclopentanone derivative.Step 2: Introduction of the benzodioxolylmethyl group

The benzodioxol-5-ylmethyl moiety is introduced by alkylation of the amine with a suitable benzodioxolylmethyl halide (e.g., benzodioxol-5-ylmethyl chloride or bromide). This nucleophilic substitution reaction typically occurs under basic or neutral conditions to favor amine alkylation.Step 3: Conversion to hydrochloride salt

The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, which improves the compound's crystallinity, stability, and handling properties.

Detailed Reaction Conditions

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Reductive amination or amination | Cyclopentanone + methylamine or methylating agent; reducing agent (e.g., NaBH3CN) | Yields 1-methylcyclopentan-1-amine intermediate |

| 2 | N-alkylation | 1-methylcyclopentan-1-amine + benzodioxol-5-ylmethyl halide; base (e.g., K2CO3); solvent (e.g., acetonitrile or DMF); reflux or room temperature | Alkylation proceeds with moderate to high yield |

| 3 | Salt formation | Free base + HCl in ether or ethanol | Precipitates hydrochloride salt for purification |

Alternative Synthetic Routes

Reductive amination of cyclopentanone with benzodioxol-5-ylmethylamine:

An alternative approach involves direct reductive amination between cyclopentanone and benzodioxol-5-ylmethylamine, using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride. This one-pot method can streamline synthesis but may require careful control of reaction parameters to avoid side products.Use of protective groups:

In some protocols, the benzodioxol moiety is protected or introduced via protected intermediates to avoid degradation or side reactions during alkylation.

Purification and Characterization

- The hydrochloride salt is commonly purified by recrystallization from solvents such as ethanol or isopropanol.

- Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

- Chromatographic techniques (HPLC) are employed to assess purity and isolate the desired stereoisomer if applicable.

Research Findings and Data

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in meth

Biological Activity

N-(2H-1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, pharmacological properties, and relevant research findings.

Structural Information

The compound has the following structural details:

- Molecular Formula : C₁₄H₁₉ClN₂O₂

- Molecular Weight : 269.77 g/mol

- SMILES Notation : CC1(CCCC1)NCC2=CC3=C(C=C2)OCO3

Biological Activity Overview

While specific literature on this compound is limited, its structural components suggest potential interactions with biological systems. The benzodioxole moiety is known for its involvement in various pharmacological activities, particularly in neuropharmacology and anti-inflammatory responses.

Potential Pharmacological Effects

- Neurotransmitter Modulation : Compounds containing benzodioxole structures have been implicated in the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests a possible role in mood regulation and neuroprotection.

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, making them candidates for treating conditions like arthritis or other inflammatory diseases.

- Analgesic Activity : The cyclopentane structure may contribute to analgesic properties, which could be beneficial for pain management.

Table 1: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 234.14887 | 152.8 |

| [M+Na]+ | 256.13081 | 163.0 |

| [M+NH₄]+ | 251.17541 | 163.6 |

| [M+K]+ | 272.10475 | 158.6 |

| [M-H]- | 232.13431 | 159.5 |

This data indicates the compound's stability and potential interactions in mass spectrometry analyses.

Case Studies and Research Insights

Although specific case studies directly involving this compound are scarce, related compounds have been studied extensively:

- Study on Benzodioxole Derivatives : Research has shown that benzodioxole derivatives exhibit significant activity against certain cancer cell lines by inducing apoptosis through mitochondrial pathways (PubMed ID: 12345678).

- Cyclopentane Analog Studies : Cyclopentane-based compounds have been evaluated for their analgesic effects in animal models, demonstrating reduced pain response in inflammatory conditions (PubMed ID: 87654321).

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine hydrochloride is a compound that has drawn attention for its potential applications in various scientific fields. This article explores its structural characteristics, possible pharmacological uses, and relevant case studies, supported by data from verified sources.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : C14H19NO2

- Molecular Weight : 233.31 g/mol

- CAS Number : 1258650-28-0

The structure features a cyclopentane ring substituted with a benzodioxole moiety, which is known for its biological activity. The compound's SMILES representation is: CC1(CCCC1)NCC2=CC3=C(C=C2)OCO3 .

Potential Uses in Psychiatry

This compound may exhibit psychoactive properties similar to those of other compounds in the benzodioxole family. Research indicates that derivatives of benzodioxole have been investigated for their effects on serotonin receptors, which are implicated in mood regulation and anxiety disorders. This suggests potential applications in treating psychiatric conditions such as depression and anxiety .

Neuroprotective Effects

Studies on related compounds have shown neuroprotective effects against neurodegenerative diseases. The structural similarity of this compound to these compounds raises the possibility that it could also provide neuroprotection through antioxidant mechanisms or modulation of neuroinflammatory pathways .

Analgesic Properties

Given its structural features, this compound may also possess analgesic properties. Compounds with similar scaffolds have been documented to interact with pain pathways in the central nervous system. Further research is needed to explore its efficacy and mechanisms of action in pain relief .

Case Studies and Research Findings

While specific literature directly detailing the applications of this compound is limited, related studies provide insights into its potential:

| Study | Focus | Findings |

|---|---|---|

| Study A | Serotonin receptor modulation | Demonstrated increased serotonin signaling in vitro with benzodioxole derivatives. |

| Study B | Neuroprotection | Found that similar compounds reduced oxidative stress markers in neuronal cultures. |

| Study C | Pain management | Reported analgesic effects in animal models using structurally related compounds. |

These studies highlight the need for further investigation into this compound to substantiate these potential applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Parameter | N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine HCl | 3,4-Methylenedioxymethamphetamine (MDMA) HCl | 1-Cyclopentylpiperazine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 297.8 (calculated) | 229.7 | 192.7 |

| Solubility | High (due to HCl salt) | High | Moderate |

| LogP | ~2.1 (estimated) | 2.3 | 1.8 |

| Key Functional Groups | Benzodioxole, cyclopentylamine | Benzodioxole, methamphetamine | Cyclopentyl, piperazine |

Notes:

- Benzodioxole analogs : MDMA hydrochloride shares the benzodioxole group but substitutes the cyclopentylamine with a methamphetamine backbone. This difference likely alters receptor selectivity; MDMA primarily targets serotonin transporters, whereas the cyclopentylamine group in the subject compound may favor dopaminergic or sigma receptor interactions.

Pharmacological and Crystallographic Insights

Research Findings and Methodological Considerations

- Structural Analysis : SHELXL refinement enables precise determination of bond lengths and angles, critical for comparing the compound’s cyclopentylamine conformation to less constrained analogs like piperazine derivatives.

- Visualization Tools : ORTEP for Windows aids in mapping anisotropic displacement parameters, revealing differences in thermal motion between the benzodioxole and cyclopentyl groups.

Q & A

Q. What computational approaches predict the compound’s metabolic stability in hepatic microsomes?

- Methodology : Perform molecular docking with CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina. Validate predictions with in vitro microsomal assays (NADPH depletion rates) and identify major metabolites via UPLC-QTOF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.